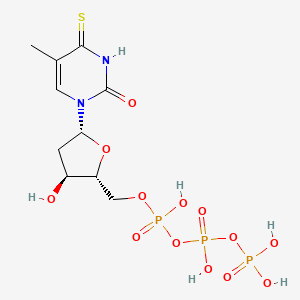
4-Thiothymidine 5'-(tetrahydrogen triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is a modified nucleotide that incorporates into DNA during replication. It is a derivative of thymidine, where the oxygen atom at the 4th position of the thymine base is replaced by a sulfur atom. This compound is used extensively in biomedical research, particularly in studies related to DNA replication, repair mechanisms, and mutagenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) typically involves the phosphorylation of 4-thiothymidine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .
Chemical Reactions Analysis
Types of Reactions
4-Thiothymidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiothymidine derivatives.
Hydrolysis: Monophosphate and diphosphate derivatives.
Scientific Research Applications
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tool for studying nucleotide analogs and their interactions with enzymes.
Biology: It is used to investigate DNA replication and repair mechanisms.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA during replication. The sulfur atom at the 4th position of the thymine base alters the DNA structure, affecting the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thymidine 5’-(tetrahydrogen triphosphate): The parent compound without the sulfur modification.
2’-Deoxycytidine 5’-(tetrahydrogen triphosphate): Another nucleotide analog used in DNA synthesis studies.
Uniqueness
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes, making it a valuable tool in research.
Properties
Molecular Formula |
C10H17N2O13P3S |
|---|---|
Molecular Weight |
498.24 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)29)8-2-6(13)7(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,13H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,14,29)(H2,15,16,17)/t6-,7+,8+/m0/s1 |
InChI Key |
LZAPTRCZOHFNTH-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


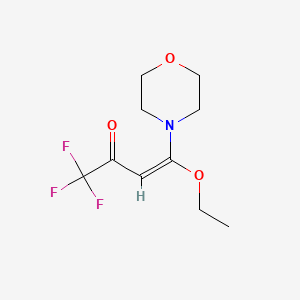
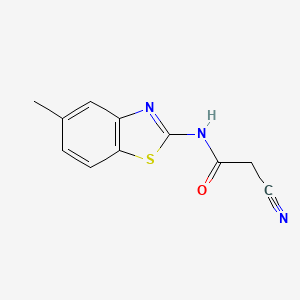


![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
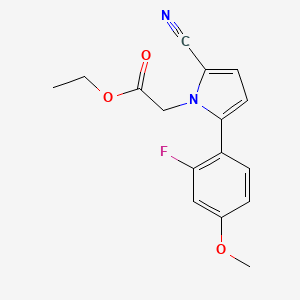
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
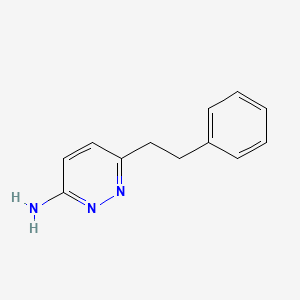


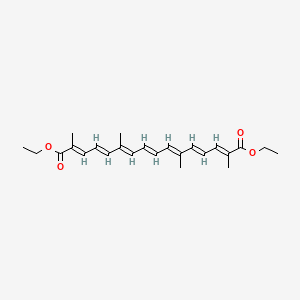
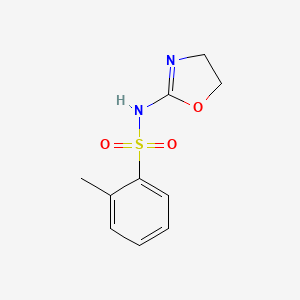
![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
